REACTION_CXSMILES
|
[CH:1]12[CH2:10][CH:6]([CH2:7][CH2:8][CH2:9]1)[CH:5]1[CH2:11][CH:2]2[CH2:3][CH2:4]1.[Br:12]Br.S([O-])(O)=O.[Na+]>>[Br:12][C:1]12[CH2:10][CH:6]([CH2:7][CH2:8][CH2:9]1)[CH:5]1[CH2:11][CH:2]2[CH2:3][CH2:4]1 |f:2.3|
|
Name
|
tricyclo [4.3.1.12,5 ] undecane
|
Quantity
|
4.8 mmol
|
Type
|
reactant
|
Smiles
|
C12C3CCC(C(CCC1)C2)C3
|
Name
|
liquid
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrBr
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the entirety is stirred at room temperature for 17 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
under stirring
|
Type
|
EXTRACTION
|
Details
|
The aqueous solution is subjected to two extractions each with 20 ml of carbon tetrachloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined extracts are dried with magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
Carbon tetrachloride is distilled out
|
Type
|
DISTILLATION
|
Details
|
the residue (1.9 g) is distilled under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to collect a fraction boiling at 96°-8° C./2mmHg
|
Type
|
CUSTOM
|
Details
|
are thus obtained
|
Reaction Time |
17 h |
Name
|
|
Type
|
|
Smiles
|
BrC12C3CCC(C(CCC1)C2)C3
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |